1-(3-Methoxypropyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(3-Methoxypropyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 3-methoxypropyl group. It is a clear, colorless liquid used primarily in research and development projects .
Preparation Methods
The synthesis of 1-(3-Methoxypropyl)cyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the palladium-catalyzed hydrocarboxylation of cyclopentene, where cyclopentene reacts with carbon monoxide and water to form the carboxylic acid . Another method includes the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Chemical Reactions Analysis
1-(3-Methoxypropyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxypropyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxypropyl group may also play a role in modulating the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
1-(3-Methoxypropyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: Lacks the methoxypropyl group, making it less versatile in certain reactions.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Contains a trifluoromethyl group instead of a methoxypropyl group, which significantly alters its chemical properties and reactivity.
The presence of the methoxypropyl group in this compound makes it unique, providing additional functionalization options and influencing its chemical behavior.
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(3-methoxypropyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c1-13-8-4-7-10(9(11)12)5-2-3-6-10/h2-8H2,1H3,(H,11,12) |
InChI Key |
GQVDNGRXOCQMRC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1(CCCC1)C(=O)O |
Origin of Product |
United States |
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